molecular formula C10H8Cl6F12Si2 B3131347 1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane CAS No. 35192-54-2

1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane

Cat. No. B3131347
CAS RN: 35192-54-2
M. Wt: 625 g/mol
InChI Key: KMVNRUGIHDERJS-UHFFFAOYSA-N
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Description

1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane, also known as 1,10-BIS(TRICHLOROSILYL)DECANE , is a chemical compound with the molecular formula C10H20Cl6Si2 . It belongs to the class of organochlorosilanes and serves as a chemical intermediate in various synthetic processes .


Molecular Structure Analysis

Cl   Cl  |   | Si--C--C--C--C--C--C--C--C--C--Si  |   | Cl   Cl 

Scientific Research Applications

Chemical Adsorption and Multilayer Formation

1,10-Bis(trichlorosilyl) dodecafluorodecane (bis-trichlorosilane) has been explored for its ability to form fluorocarbon multilayers via chemical adsorption on aluminum-coated glass plates. This process involves washing with chloroform and deionized water, followed by drying. The resulting multilayers exhibit unique electrical properties such as capacitance, tan δ, leak current, and breakdown voltage, indicating potential applications in electrical and electronic materials (Ogawa, 1996).

Corrosion Inhibition

Although not directly involving 1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane, similar compounds like bis(1,2,4-triazolyl)dodecane (dTC12) have demonstrated significant corrosion inhibition for carbon steel in acidic environments. This suggests the potential for related compounds in corrosion protection applications (Chikh et al., 2005).

Crystal and Molecular Structure Studies

Studies on related compounds such as Dichloro(1,10‐phenanthroline)bis(trichlorosilyl)silicon have contributed to the understanding of crystal and molecular structures in chemistry. These studies provide insights into the molecular arrangements and reactions of similar halogensilane adducts, which can inform the design and synthesis of new materials (Kummer et al., 1990).

Luminescent Properties in Lanthanide Complexes

Research into bis-β-diketonate lanthanide complexes, which include similar structures, has revealed their highly luminescent properties. These studies highlight the potential of using such compounds in the development of new luminescent materials and technologies (Shi et al., 2013).

Semiconductor Applications

1,1-Bis(trichlorosilyl)ethane, a compound with a similar structure, is used as a precursor for chemical vapor deposition in the production of hydrogen-containing silicon/carbon alloys and silicon carbide. This indicates the potential for 1,10-Bis(trichlorosilyl) dodecafluorodecane in similar semiconductor applications (Schmidbaur & Hager, 1988).

Safety and Hazards

  • Other Hazards : Hydrogen chloride may form upon reaction with water .

properties

IUPAC Name

trichloro-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-trichlorosilyldecyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl6F12Si2/c11-29(12,13)3-1-5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)2-4-30(14,15)16/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVNRUGIHDERJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl6F12Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141910
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane

CAS RN

35192-54-2
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35192-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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